

Technical Guide: 1-Bromo-3,4-difluorobenzene-d3 in Research and Development

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Compound of Interest

Compound Name: 1-Bromo-3,4-difluorobenzene-d3

Cat. No.: B12393064

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This technical guide provides an in-depth overview of **1-Bromo-3,4-difluorobenzene-d3**, a deuterated building block of significant interest to researchers, scientists, and professionals in drug development and materials science. This document outlines its suppliers, pricing, and key applications, and provides a detailed experimental protocol for its use in a common cross-coupling reaction.

Core Compound Information

1-Bromo-3,4-difluorobenzene-d3 is the deuterated form of 1-Bromo-3,4-difluorobenzene.^[1] The incorporation of deuterium isotopes can be advantageous in drug development for studying reaction mechanisms and altering metabolic profiles of molecules.^[1] The non-deuterated analogue is a versatile intermediate in organic synthesis, valued for its unique reactivity imparted by the bromine and fluorine substituents.^{[2][3]} It serves as a crucial component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[2][4]} The fluorine atoms can enhance metabolic stability and lipophilicity in drug candidates, while the bromine atom provides a reactive site for further molecular elaboration through reactions like nucleophilic substitution and cross-coupling.^{[2][3]}

Supplier and Pricing Data

The following table summarizes available supplier and pricing information for **1-Bromo-3,4-difluorobenzene-d3**. Please note that pricing is subject to change and may require a direct quote from the supplier.

Supplier	Product Code/CAS No.	Purity/Isotopic Enrichment	Available Quantities	Price
LGC Standards	TRC-B691352 / 1219799-14-0	Not specified	Not specified	Inquire
Santa Cruz Biotechnology	sc-221675	Not specified	Not specified	Inquire
Toronto Research Chemicals	B691352	Not specified	Not specified	Inquire
CDN Isotopes	D-6474	98 atom % D	250 mg, 500 mg, 1 g	Inquire

Key Applications in Research and Development

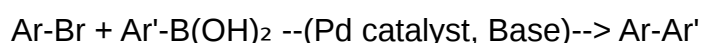
1-Bromo-3,4-difluorobenzene and its deuterated analogue are primarily utilized as building blocks in the synthesis of more complex molecules. Key application areas include:

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.^[2] The difluorobenzene motif is a common feature in many bioactive molecules.
- **Agrochemicals:** It is used in the formulation of herbicides and pesticides, contributing to improved crop protection.^[2]
- **Materials Science:** The compound is employed in the production of specialty polymers and liquid crystals, where the fluorine atoms can enhance thermal stability and other material properties.^{[2][4]}
- **Organic Synthesis:** It is a versatile reagent for creating complex molecules through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.^{[2][5]}

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following is a representative protocol for the coupling of an aryl bromide, such as 1-Bromo-3,4-difluorobenzene, with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates and scales.

Reaction Scheme:



Materials and Reagents:

- 1-Bromo-3,4-difluorobenzene (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium Catalyst (e.g., $\text{Pd(PPh}_3)_4$ or Pd(dppf)Cl_2) (2-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4) (2.0 - 3.0 eq)
- Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
- Degassed Water
- Ethyl acetate (for extraction)
- Brine (for washing)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)
- Silica gel for column chromatography

Procedure:

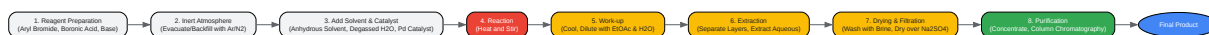
- Reaction Setup: To a flame-dried Schlenk flask or a pressure vessel equipped with a magnetic stir bar, add 1-Bromo-3,4-difluorobenzene (1.0 eq), the arylboronic acid (1.2 eq),

and the base (e.g., K_2CO_3 , 2.0 eq).

- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 5 mol%).
- Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously overnight (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
- Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the experimental protocol.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

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